molecular formula C8H11FO3 B1409034 Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate CAS No. 1706439-17-9

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate

Cat. No. B1409034
CAS RN: 1706439-17-9
M. Wt: 174.17 g/mol
InChI Key: WKEXZXHWDVGSCK-RITPCOANSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would participate in could depend on various factors including the presence of the fluorine atom and the cyclopropyl group.

Scientific Research Applications

Synthesis and Structural Studies

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate and related compounds have been synthesized and studied for their structural properties and reactivity. For instance, fluorocyclopropyl quinolones with a fluorine atom at the 2-position on the cyclopropane ring have been prepared, showing that cis derivatives are more potent against Gram-positive bacteria than their trans counterparts. This synthesis and structure-activity relationship study underscores the importance of stereochemistry in medicinal chemistry applications (Atarashi et al., 1993).

Enzymatic Reduction Studies

The compound has also been involved in studies focusing on enzymatic reduction processes. For example, ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus, highlighting the potential for biocatalytic applications in organic synthesis and the pharmaceutical industry (Salvi & Chattopadhyay, 2006).

Synthesis of cis-Pyrethroids

In the field of agrochemicals, research has focused on the synthesis of cis-pyrethroids, where a versatile synthon was obtained from ethyl 3,3-dimethylacrylate, involving a tandem Michael reaction. This work contributes to the development of new insecticides and highlights the cyclopropane moiety's utility in synthesizing biologically active compounds (Babler & Invergo, 1981).

Antiviral Activity Studies

Additionally, research into the antiviral properties of monofluorinated cyclopropanoid nucleosides, which involved the synthesis of diastereopure monofluorinated cyclopropanoid nucleosides for biological studies, has shown specific activity against HSV-1 and HSV-2. This indicates the potential therapeutic applications of such compounds in treating viral infections (Rosen et al., 2004).

properties

IUPAC Name

ethyl 3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXZXHWDVGSCK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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